molecular formula C8H7NO2 B14902838 2-Hydroxy-3-(hydroxymethyl)benzonitrile

2-Hydroxy-3-(hydroxymethyl)benzonitrile

Cat. No.: B14902838
M. Wt: 149.15 g/mol
InChI Key: JJLXHFONILGYIB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, featuring both hydroxyl and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Hydroxy-3-(hydroxymethyl)benzonitrile involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve the use of green chemistry principles. For example, ionic liquids can be used as solvents and catalysts to facilitate the reaction, reducing the need for hazardous chemicals and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 2-Hydroxy-3-(carboxymethyl)benzonitrile.

    Reduction: 2-Hydroxy-3-(hydroxymethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(hydroxymethyl)benzonitrile involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the function of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    3-Hydroxybenzonitrile: The hydroxyl group is positioned differently, affecting its reactivity.

    2-Hydroxy-4-(hydroxymethyl)benzonitrile: Similar structure but with different substitution patterns.

Uniqueness

2-Hydroxy-3-(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide multiple sites for chemical modification and interaction with biological molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxy-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H7NO2/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,10-11H,5H2

InChI Key

JJLXHFONILGYIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)O)CO

Origin of Product

United States

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